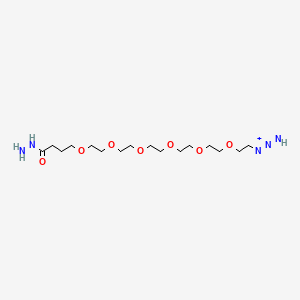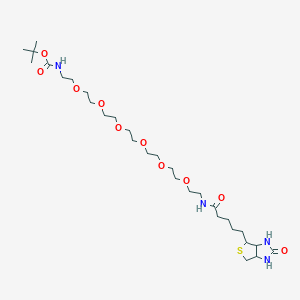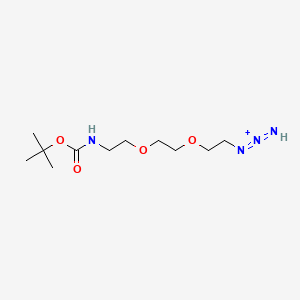![molecular formula C12H26O2Si B8264482 2-[TERT-BUTYL(DIMETHYL)SILYL]OXYCYCLOHEXANOL](/img/structure/B8264482.png)
2-[TERT-BUTYL(DIMETHYL)SILYL]OXYCYCLOHEXANOL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[TERT-BUTYL(DIMETHYL)SILYL]OXYCYCLOHEXANOL is an organic compound with the molecular formula C12H26O2Si. It is a derivative of cyclohexanol where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group. This compound is often used in organic synthesis as a protecting group for alcohols due to its stability under various reaction conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[TERT-BUTYL(DIMETHYL)SILYL]OXYCYCLOHEXANOL typically involves the protection of cyclohexanol using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature. The general reaction scheme is as follows:
Cyclohexanol+TBDMSClBaseCyclohexanol, 2-[(tert-butyldimethylsilyl)oxy]-, cis-
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as distillation or chromatography to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[TERT-BUTYL(DIMETHYL)SILYL]OXYCYCLOHEXANOL undergoes various chemical reactions, including:
Oxidation: The TBDMS group is stable under mild oxidation conditions, allowing selective oxidation of other functional groups in the molecule.
Reduction: The compound can be reduced to remove the TBDMS group, regenerating the free alcohol.
Substitution: The TBDMS group can be substituted by other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Reagents such as tetrabutylammonium fluoride (TBAF) or hydrogen fluoride (HF) in pyridine are commonly used.
Substitution: Reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol can be used to remove the TBDMS group.
Major Products Formed
Oxidation: Depending on the substrate, oxidation can yield ketones or aldehydes.
Reduction: The major product is the deprotected alcohol.
Substitution: The major product is the alcohol with the new protecting group or functional group.
Aplicaciones Científicas De Investigación
2-[TERT-BUTYL(DIMETHYL)SILYL]OXYCYCLOHEXANOL has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in multi-step organic synthesis.
Biology: Employed in the synthesis of biologically active molecules where selective protection of hydroxyl groups is required.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals and specialty chemicals where selective protection and deprotection of functional groups are necessary.
Mecanismo De Acción
The mechanism of action of 2-[TERT-BUTYL(DIMETHYL)SILYL]OXYCYCLOHEXANOL primarily involves the protection of the hydroxyl group. The TBDMS group forms a stable silyl ether with the hydroxyl group, preventing it from participating in unwanted side reactions. This stability is due to the steric hindrance provided by the bulky tert-butyl group and the electron-donating effects of the methyl groups.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanol, 2-[(trimethylsilyl)oxy]-, cis-: Similar protecting group but less sterically hindered.
Cyclohexanol, 2-[(triisopropylsilyl)oxy]-, cis-: More sterically hindered than TBDMS, providing greater stability.
Cyclohexanol, 2-[(tert-butyldiphenylsilyl)oxy]-, cis-: Provides even greater steric hindrance and stability.
Uniqueness
2-[TERT-BUTYL(DIMETHYL)SILYL]OXYCYCLOHEXANOL is unique due to its balance of stability and ease of removal. The TBDMS group provides sufficient steric hindrance to protect the hydroxyl group under various conditions while being relatively easy to remove using mild reagents.
Propiedades
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O2Si/c1-12(2,3)15(4,5)14-11-9-7-6-8-10(11)13/h10-11,13H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKVQZKBAVMFAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCCCC1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-Dioxopyrrolidin-1-yl 11-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)undecanoate](/img/structure/B8264420.png)





![Tert-butyl N-[3-(4-cyanophenoxy)propyl]carbamate](/img/structure/B8264465.png)




